4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring and a triazoloazepine ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of reactions. For example, hydrazonoyl halides can undergo condensation reactions and act as precursors of nitrilimines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Application 1: Antimicrobial Activity
- Summary of the Application : Compounds similar to the one you mentioned, such as 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines, have been synthesized and screened for their antimicrobial activity against various microorganisms .
- Methods of Application : These compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
- Results or Outcomes : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
Application 2: Antiviral and Antimicrobial Activities
- Summary of the Application : A series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, were synthesized as potential antiviral and antimicrobial agents .
- Methods of Application : The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
- Results or Outcomes : Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay. Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml and compound 8b showed promising antiviral activity. In vitro antimicrobial screening against different pathogenic organisms using agar diffusion method demonstrated that compounds 4d, 6c, 7b, and 8a exhibit antibacterial and/or antifungal activities .
Application 3: Synthesis of Heterocyclic Compounds
- Summary of the Application : Nitrogen-containing heterocycles, such as 1,2,4-triazoles, have a significant effect on the process of discovering new structures for pharmaceutical applications . They are extensively observed in nature and metabolic systems which are vital for living creatures .
- Methods of Application : Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .
- Results or Outcomes : The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .
Application 4: Antimicrobial Activity of New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido
- Summary of the Application : A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized and screened for their antimicrobial activity .
- Methods of Application : These compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
- Results or Outcomes : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
Application 5: Synthesis of 1,2,4-Triazole-Containing Scaffolds
- Summary of the Application : Nitrogen-containing heterocycles, such as 1,2,4-triazoles, have a significant effect on the process of discovering new structures for pharmaceutical applications . They are extensively observed in nature and metabolic systems which are vital for living creatures .
- Methods of Application : Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .
- Results or Outcomes : The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .
Application 6: Synthesis and Antimicrobial Activity of New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido
- Summary of the Application : A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized and screened for their antimicrobial activity .
- Methods of Application : These compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
- Results or Outcomes : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN6/c13-9-8-18(17-12(9)14)7-5-11-16-15-10-4-2-1-3-6-19(10)11/h8H,1-7H2,(H2,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZRBLZIFKTKMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CCN3C=C(C(=N3)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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